2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
CAS No.: 34162-12-4
Cat. No.: VC2315408
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34162-12-4 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) |
| Standard InChI Key | HPHJTWKPQRPOLN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CCNC(=O)CCl |
| Canonical SMILES | COC1=CC=CC(=C1)CCNC(=O)CCl |
Introduction
Chemical Identity and Structure
Molecular Formula and Properties
2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide has the molecular formula C₁₁H₁₄ClNO₂ with a molecular weight of approximately 227.69 g/mol . The compound is identified by CAS No. 34162-12-4 and belongs to the class of aromatic amides obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of a meta-methoxyphenylethylamine.
Table 1: Chemical Identifiers of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Structural Characteristics
The structure of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide features several key functional groups that contribute to its chemical and biological properties:
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A chloroacetamide moiety, which provides reactive sites for nucleophilic substitution
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A meta-methoxyphenyl group, which influences solubility and receptor interactions
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An ethyl linker between the amide nitrogen and the aromatic ring, providing conformational flexibility
These structural elements contribute to its unique chemical properties and interactions within biological systems. The presence of the methoxy group at the meta position of the phenyl ring distinguishes it from similar compounds and influences its biological activities.
Physical Properties
Solubility and Other Properties
According to the data available, the compound has the following physical properties:
Table 2: Physical Properties of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3-methoxyphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity, often utilizing modern techniques like continuous flow reactors in industrial settings.
The general synthetic route can be summarized as follows:
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Preparation of 3-methoxyphenylethylamine or acquisition of the commercial material
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Reaction with chloroacetyl chloride in the presence of a base
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Purification of the final product
Table 3: Synthesis Conditions for 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
| Step | Reagents | Conditions | Notes | Reference |
|---|---|---|---|---|
| 1 | 3-methoxyphenyl ethylamine, chloroacetyl chloride | Base (e.g., triethylamine), 0-5°C | Temperature control is critical to manage the exothermic reaction | |
| 2 | Crude product | Purification methods (e.g., recrystallization from ethanol) | To optimize yield and purity | |
| 3 | Purified product | Quality control (e.g., NMR, HPLC) | To ensure product identity and purity | Inferred |
Industrial Production
Biological Activity and Applications
Antitumor Activity
Research indicates that 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancers. It induces apoptosis through caspase pathway activation, making it a candidate for anticancer drug development.
Table 4: Antitumor Activity of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
| Cancer Type | Effect | Mechanism | Reference |
|---|---|---|---|
| Breast cancer | Cytotoxic | Apoptosis induction through caspase pathway activation | |
| Prostate cancer | Cytotoxic | Apoptosis induction through caspase pathway activation | |
| Other cancer cell lines | Cytotoxic | Cell cycle arrest and apoptotic pathways |
Anti-inflammatory Effects
In animal models of arthritis, this compound has shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases.
Table 5: Anti-inflammatory Effects of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
| Model | Effect | Mechanism | Reference |
|---|---|---|---|
| Arthritis (animal models) | Reduced inflammation | Inhibition of pro-inflammatory cytokines (TNF-alpha, IL-6) | |
| Inflammatory cell models | Decreased inflammatory response | Modulation of NF-κB pathway (inferred) |
Neuroscience Research
Recent studies suggest that the compound possesses anticonvulsant properties, indicating its potential use in neurological research. Its agonist activity at the cannabinoid receptor type 1 (CB1) makes it a valuable tool for exploring cannabinoid-related pathways in the brain.
Table 6: Neuroscience Applications of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
| Application | Property | Mechanism | Reference |
|---|---|---|---|
| Anticonvulsant | Reduction in seizure activity | Not fully elucidated | |
| Cannabinoid research | Agonist activity at CB1 receptor | Interaction with cannabinoid-related pathways | |
| Neurological models | Modulation of neuronal activity | Potential interaction with other neurotransmitter systems |
| Biological Activity | Proposed Mechanism | Target | Reference |
|---|---|---|---|
| Anticancer | Enzyme inhibition | Various enzymes involved in cancer progression | |
| Anti-inflammatory | Cytokine inhibition | Pro-inflammatory cytokines (TNF-alpha, IL-6) | |
| Neurological | Receptor interaction | Cannabinoid receptor type 1 (CB1) | |
| Multiple pathways | Signaling modulation | Cell survival and proliferation pathways |
Further research is needed to elucidate the exact mechanism of action for this compound.
Structure-Activity Relationships
The biological activity of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide can be attributed to its specific structural features:
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The chloro group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity
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The methoxyphenyl group enhances binding affinity to hydrophobic pockets in proteins, influencing various cellular processes
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The ethyl linker provides flexibility, allowing the molecule to adopt conformations that optimize interactions with biological targets
Table 8: Structure-Activity Relationships of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
| Structural Feature | Proposed Contribution to Activity | Reference |
|---|---|---|
| Chloro group | Forms covalent bonds with nucleophilic sites in enzymes; provides reactive site for substitution | |
| Methoxyphenyl group | Enhances binding affinity to hydrophobic pockets in proteins; influences electronic distribution | |
| Ethyl linker | Provides conformational flexibility for optimal target interaction; affects pharmacokinetic properties | |
| Meta position of methoxy group | Alters electronic distribution in the aromatic ring; affects hydrogen bonding capacity |
Chemical Reactions and Reactivity
Based on its structure, 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide can participate in various chemical reactions that are typical for chloroacetamide derivatives:
Nucleophilic Substitution Reactions
The chloro group in this compound is susceptible to nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols . These reactions can be used to synthesize derivatives with potentially enhanced biological activities.
Table 9: Potential Nucleophilic Substitution Reactions of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Hydrolysis Reactions
The amide bond in 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine .
Comparative Analysis with Similar Compounds
2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide features a chloro group and a methoxyphenyl group, which contribute to its unique chemical properties and interactions within biological systems. Comparative studies with structurally similar compounds can provide insights into the relationship between structure and function.
Table 10: Comparison of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide with Similar Compounds
Current Research and Future Perspectives
Current research on 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide is focused on further exploring its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Future research directions may include:
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Detailed investigation of its mechanism of action at the molecular level
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Structure-activity relationship studies to develop more potent and selective derivatives
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Clinical studies to evaluate its therapeutic potential in various disease models
Table 11: Future Research Directions for 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
| Research Area | Objective | Potential Impact | Reference |
|---|---|---|---|
| Mechanism of action | Elucidate specific molecular targets | Enable rational drug design | |
| Structure-activity relationships | Develop more potent derivatives | Enhance therapeutic potential | |
| Clinical studies | Evaluate safety and efficacy | Translate to therapeutic applications | |
| Combination therapy | Assess synergistic effects with established drugs | Improve treatment outcomes | Inferred |
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